5,5'-Azanediyldiisophthalic acid
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Overview
Description
5,5’-Azanediyldiisophthalic acid is an organic compound with the molecular formula C16H11NO8 and a molecular weight of 345.26 g/mol . It is a derivative of isophthalic acid, characterized by the presence of an azanediyl group linking two isophthalic acid moieties. This compound is of significant interest in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Azanediyldiisophthalic acid typically involves the reaction of 5-aminoisophthalic acid with an appropriate reagent to introduce the second isophthalic acid moiety. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 5,5’-Azanediyldiisophthalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,5’-Azanediyldiisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azanediyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-Azanediyldiisophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-Azanediyldiisophthalic acid primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, including condensation and cyanosilylation reactions . The molecular targets include metal ions such as cerium, which can enhance the catalytic activity of the compound. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: A precursor to 5,5’-Azanediyldiisophthalic acid, used in the production of polyesters and resins.
Terephthalic acid: Similar in structure but with para-substituted carboxylic acid groups, used in the production of polyethylene terephthalate (PET).
5-Aminoisophthalic acid: Another precursor, used in the synthesis of various derivatives.
Uniqueness
5,5’-Azanediyldiisophthalic acid is unique due to its ability to act as a bifunctional linker in MOFs, providing both carboxylic acid groups for coordination and an azanediyl group for additional functionalization. This dual functionality allows for the creation of more complex and versatile MOFs compared to those synthesized with simpler linkers .
Properties
Molecular Formula |
C16H11NO8 |
---|---|
Molecular Weight |
345.26 g/mol |
IUPAC Name |
5-(3,5-dicarboxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H11NO8/c18-13(19)7-1-8(14(20)21)4-11(3-7)17-12-5-9(15(22)23)2-10(6-12)16(24)25/h1-6,17H,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
BWLWZXRBWAAQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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